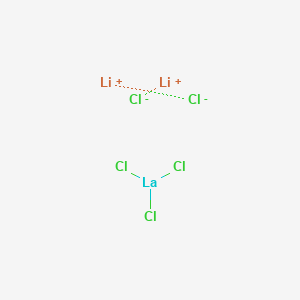
3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid: is a fluorinated organic compound with the molecular formula C16H11F14NO4 . This compound is notable for its unique structure, which includes two heptafluorobutyl groups attached to a pyrrole ring. The presence of multiple fluorine atoms imparts distinctive chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid typically involves the reaction of pyrrole derivatives with heptafluorobutyl reagents under controlled conditions. The process may include steps such as:
Nitration: of pyrrole to introduce nitro groups.
Reduction: of nitro groups to amines.
Alkylation: with heptafluorobutyl halides to introduce the fluorinated side chains.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the pyrrole ring or the fluorinated side chains, depending on the reagents and conditions used.
Substitution: The fluorinated side chains can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Compounds with new functional groups replacing fluorine atoms.
Scientific Research Applications
Chemistry: The compound’s unique fluorinated structure makes it valuable in the study of fluorine chemistry and the development of new fluorinated materials.
Biology: Research may explore its potential as a fluorinated building block for biologically active molecules, given the importance of fluorine in pharmaceuticals.
Industry: The compound could be used in the development of specialized coatings, lubricants, or other materials that benefit from the properties imparted by fluorine atoms.
Mechanism of Action
The mechanism of action for 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid would depend on its specific application. In general, the presence of fluorine atoms can influence molecular interactions, stability, and reactivity. The compound may interact with molecular targets through:
Hydrophobic Interactions: Fluorine atoms can enhance hydrophobic interactions with biological molecules.
Electrostatic Interactions: The electronegativity of fluorine can affect the compound’s interaction with charged or polar groups.
Comparison with Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl isocyanate
Comparison:
- Uniqueness: 3,4-Bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid is unique due to its pyrrole core and dual heptafluorobutyl groups, which are not commonly found in similar compounds.
- Properties: The compound’s structure imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, compared to other fluorinated compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
83650-67-3 |
|---|---|
Molecular Formula |
C14H7F14NO4 |
Molecular Weight |
519.19 g/mol |
IUPAC Name |
3,4-bis(2,2,3,3,4,4,4-heptafluorobutyl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H7F14NO4/c15-9(16,11(19,20)13(23,24)25)1-3-4(6(8(32)33)29-5(3)7(30)31)2-10(17,18)12(21,22)14(26,27)28/h29H,1-2H2,(H,30,31)(H,32,33) |
InChI Key |
GALFVTLALVXPCQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(NC(=C1CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O)C(=O)O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)

![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)





![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)

![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)
![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)
